N,N-di(pyridin-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N,N-dipyridin-2-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(12-6-5-11-20-12)18(13-7-1-3-9-16-13)14-8-2-4-10-17-14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIMODLQCKKDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N(C2=CC=CC=N2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di(pyridin-2-yl)furan-2-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride. This reaction is carried out in boiling propan-2-ol, yielding the desired amide in good yield . The reaction conditions are as follows:
Reactants: Pyridin-2-amine and furan-2-carbonyl chloride
Solvent: Propan-2-ol
Temperature: Boiling point of propan-2-ol
Yield: Approximately 72%
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-di(pyridin-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in alkaline medium.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine for bromination, nitric acid for nitration, and acyl chlorides for acylation.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as brominated, nitrated, and acylated compounds.
Scientific Research Applications
N,N-di(pyridin-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N,N-di(pyridin-2-yl)furan-2-carboxamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it has been shown to interact with c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase, affecting their signaling pathways .
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural differences and similarities between N,N-di(pyridin-2-yl)furan-2-carboxamide and key analogs:
| Compound Name | Substituents | Key Structural Features |
|---|---|---|
| This compound | Two pyridin-2-yl groups on amide nitrogen | Enhanced aromatic π-π stacking potential |
| N-(Pyridin-2-yl)furan-2-carboxamide | Single pyridin-2-yl group | Simpler structure, lower steric hindrance |
| 5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide | Nitro group + pyridin-2-yl ethyl chain | Electron-withdrawing nitro enhances reactivity |
| N-(4-Chloro-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)furan-2-carboxamide | Oxazolo-pyridine + chloro-phenyl | Heterocyclic fusion for target specificity |
| N-{2-[(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)carbamoyl]phenyl}furan-2-carboxamide (6b) | Sulfamoyl + pyridin-2-yl | Polar sulfamoyl group improves solubility |
Key Observations :
- The di-pyridin-2-yl substitution likely increases molecular rigidity and hydrogen-bonding capacity compared to mono-substituted analogs .
- Nitro or sulfamoyl groups in other derivatives enhance electrophilicity or solubility but may introduce toxicity risks .
Challenges :
- Steric hindrance from the first pyridin-2-yl group may reduce di-substitution yields compared to mono-substituted analogs (e.g., 46% yield for 5-nitro-N-(pyridin-2-yl)furan-2-carboxamide) .
- Purification often requires column chromatography with petroleum ether/ethyl acetate gradients .

Key Insights :
- Di-substitution may improve target engagement via dual aromatic interactions but could reduce cell permeability due to increased hydrophobicity.
- Nitro-substituted analogs show potent antifungal activity but may exhibit higher cytotoxicity .
Physicochemical Properties
Notes:
- Sulfamoyl or hydroxyl groups in other derivatives improve aqueous solubility (e.g., compound 6b in ) .
Q & A
Q. What are the standard synthetic routes for N,N-di(pyridin-2-yl)furan-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves amide bond formation between furan-2-carboxylic acid derivatives and pyridin-2-amine. A common method uses coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst under inert conditions (e.g., dry THF or DCM). Temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:acid) are critical for minimizing side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H/¹³C): Resolves proton environments (e.g., pyridyl protons at δ 7.5–8.5 ppm, furan protons at δ 6.3–7.2 ppm) and confirms amide bond formation.
- FT-IR : Identifies carbonyl stretches (C=O at ~1650–1680 cm⁻¹) and NH bending (amide II band at ~1550 cm⁻¹).
- X-ray crystallography (via SHELXL): Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) for structural validation .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₆H₁₂N₃O₂: 278.0930).
Q. What are the common chemical reactions or derivatization pathways for this compound?
- Electrophilic substitution : The pyridine and furan rings undergo nitration or halogenation under acidic conditions.
- Coordination chemistry : The pyridyl nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or photophysical applications.
- Reductive amination : Modifying the carboxamide group with aldehydes/ketones to explore bioactivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties or biological targets?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution. Basis sets like B3LYP/6-311+G(d,p) are used for optimizing geometry and simulating UV-Vis spectra .
- Molecular docking (AutoDock Vina, Schrödinger) : Screens against protein targets (e.g., kinases, GPCRs) to predict binding affinities. For example, the furan ring may engage in π-π stacking with tyrosine residues in enzyme active sites .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Dose-response assays : Validate potency (IC₅₀/EC₅₀) across multiple cell lines (e.g., MCF-7, HeLa) to rule out cell-specific effects.
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase activity) with cellular apoptosis (Annexin V/PI staining) to confirm mechanisms.
- Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from rapid in vivo degradation .
Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives?
- Systematic substitution : Replace pyridyl groups with other heterocycles (e.g., thiophene, imidazole) and compare bioactivity.
- 3D-QSAR (CoMFA/CoMSIA) : Maps electrostatic/hydrophobic fields to correlate substituent effects with activity.
- Pharmacophore modeling : Identifies critical interaction points (e.g., hydrogen bond acceptors from the carboxamide group) .
Q. How is X-ray crystallography applied to analyze intermolecular interactions in cocrystals or metal complexes?
- SHELX refinement : Resolves disorder in crystal lattices and refines thermal displacement parameters. Hydrogen bonds (e.g., N–H···O between amide and solvent) are quantified using PLATON or OLEX2 software .
- Hirshfeld surface analysis : Visualizes close contacts (e.g., C–H···π interactions) contributing to packing efficiency .
Q. What experimental designs are used to assess the compound’s electron transport properties for materials science applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

